1,4-Diazaspiro[4.5]decan-2-one
Overview
Description
1,4-Diazaspiro[4.5]decan-2-one is a spirocyclic compound with a unique structure that includes a spiro junction between a diaza ring and a decanone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
The primary target of 1,4-Diazaspiro[4.5]decan-2-one is the Receptor Interaction Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed lytic cell death . Inhibition of RIPK1 kinase activity can block the activation of the necroptosis pathway, showing therapeutic potential in many human diseases .
Mode of Action
This compound interacts with RIPK1, inhibiting its kinase activity . This interaction blocks the activation of the necroptosis pathway . Compound 41, a derivative of this compound, exhibited prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM .
Biochemical Pathways
The inhibition of RIPK1 by this compound affects the necroptosis pathway . Necroptosis is a key driver in various inflammatory diseases . By blocking this pathway, the compound can potentially treat these diseases .
Pharmacokinetics
The pharmacokinetic properties of 1,4-Diazaspiro[4Compound 48, a derivative of 1,4-diazaspiro[45]decan-2-one, demonstrated excellent metabolic stability .
Result of Action
The inhibition of RIPK1 by this compound results in a significant anti-necroptotic effect . For instance, compound 41 showed a significant anti-necroptotic effect in a necroptosis model in U937 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Diazaspiro[4.5]decan-2-one can be synthesized through a multi-step process starting from readily available starting materials. One common method involves the reaction of α-aminoisovaleric acid (L-valine) with other reagents to form the desired spirocyclic structure. The synthesis typically involves steps such as cyclization, reduction, and functional group transformations under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using optimized versions of the laboratory synthesis routes. This often involves the use of continuous flow reactors and other advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,4-Diazaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
1,4-Diazaspiro[4.5]decan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one: Another spirocyclic compound with similar structural features but different biological activities.
1,4-Dioxaspiro[4.5]decan-2-one: A related compound with a dioxaspiro structure, used in different chemical applications.
Uniqueness: 1,4-Diazaspiro[4.5]decan-2-one is unique due to its specific spirocyclic structure and its ability to undergo a variety of chemical reactions. Its potential as a building block for synthesizing pharmacologically active molecules further distinguishes it from other similar compounds .
Properties
IUPAC Name |
1,4-diazaspiro[4.5]decan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-7-6-9-8(10-7)4-2-1-3-5-8/h9H,1-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZYHGIIDJMSJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NCC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30519837 | |
Record name | 1,4-Diazaspiro[4.5]decan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30519837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19718-88-8 | |
Record name | 1,4-Diazaspiro[4.5]decan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30519837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 1,4-Diazaspiro[4.5]decan-2-one described in the research?
A1: The research highlights a novel "green" synthesis method for this compound. This method employs either aqueous ("wet") or solventless ("dry") conditions, promoting environmentally friendly chemistry. The reaction utilizes readily available α- and β-aminocarboxamides and cycloalkanones as starting materials. [] This approach stands out for its simplicity, operating at room temperature without requiring catalysts or co-solvents, and achieving impressive yields of up to 99%. []
Q2: Are there other compounds synthesized using similar "green" methods in the research?
A2: Yes, besides this compound, the research also demonstrates the synthesis of various other compounds like spiro[cyclohexane-1,2'-(1'H)-quinazolin]-4'(3'H)-one, cis-, diexo- or diendo-2,2'-disubstituted quinazolinones, and spiropiperidine-quinazolinones. [] These diverse structures highlight the versatility of this "green" synthesis approach for constructing various spirocyclic compounds.
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